BMN-673
BMN-673
Talazoparib(cas 1207456-01-6) is a novel PARP1/2 inhibitor with IC50 of 0.58 nM(PARP1), highly sensitive to PTEN mutation. Talazoparib is an orally bioavailable inhibitor of the nuclear enzyme poly(ADP-ribose) polymerase (PARP) with potential antineoplastic activity. Talazoparib selectively binds to PARP and prevents PARP-mediated DNA repair of single strand DNA breaks via the base-excision repair pathway. This enhances the accumulation of DNA strand breaks, promotes genomic instability and eventually leads to apoptosis. Talazoparib has been proven to be highly active in mouse models of human cancer and also appears to be more selectively cytotoxic with a longer half-life and better bioavailability as compared to other compounds in development.
Brand Name:
Vulcanchem
CAS No.:
1207456-01-6
VCID:
VC0002092
InChI:
InChI=1S/C19H14F2N6O/c1-27-18(22-8-23-27)15-16(9-2-4-10(20)5-3-9)24-13-7-11(21)6-12-14(13)17(15)25-26-19(12)28/h2-8,15-16,24H,1H3,(H,26,28)/t15-,16-/m1/s1
SMILES:
CN1C(=NC=N1)C2C(NC3=CC(=CC4=C3C2=NNC4=O)F)C5=CC=C(C=C5)F
Molecular Formula:
C₁₉H₁₄F₂N₆O
Molecular Weight:
380.35
BMN-673
CAS No.: 1207456-01-6
Inhibitors
VCID: VC0002092
Molecular Formula: C₁₉H₁₄F₂N₆O
Molecular Weight: 380.35
Purity: > 98%
CAS No. | 1207456-01-6 |
---|---|
Product Name | BMN-673 |
Molecular Formula | C₁₉H₁₄F₂N₆O |
Molecular Weight | 380.35 |
IUPAC Name | (11S,12R)-7-fluoro-11-(4-fluorophenyl)-12-(2-methyl-1,2,4-triazol-3-yl)-2,3,10-triazatricyclo[7.3.1.05,13]trideca-1,5(13),6,8-tetraen-4-one |
Standard InChI | InChI=1S/C19H14F2N6O/c1-27-18(22-8-23-27)15-16(9-2-4-10(20)5-3-9)24-13-7-11(21)6-12-14(13)17(15)25-26-19(12)28/h2-8,15-16,24H,1H3,(H,26,28)/t15-,16-/m1/s1 |
Standard InChIKey | IUEWAGVJRJORLA-UHFFFAOYSA-N |
SMILES | CN1C(=NC=N1)C2C(NC3=CC(=CC4=C3C2=NNC4=O)F)C5=CC=C(C=C5)F |
Appearance | white solid powder |
Description | Talazoparib(cas 1207456-01-6) is a novel PARP1/2 inhibitor with IC50 of 0.58 nM(PARP1), highly sensitive to PTEN mutation. Talazoparib is an orally bioavailable inhibitor of the nuclear enzyme poly(ADP-ribose) polymerase (PARP) with potential antineoplastic activity. Talazoparib selectively binds to PARP and prevents PARP-mediated DNA repair of single strand DNA breaks via the base-excision repair pathway. This enhances the accumulation of DNA strand breaks, promotes genomic instability and eventually leads to apoptosis. Talazoparib has been proven to be highly active in mouse models of human cancer and also appears to be more selectively cytotoxic with a longer half-life and better bioavailability as compared to other compounds in development. |
Purity | > 98% |
Synonyms | Talazoparib; BMN-673 |
Reference | 1: Belz JE, Kumar R, Baldwin P, Ojo NC, Leal AS, Royce DB, Zhang D, van de Ven AL, Liby KT, Sridhar S. Sustained Release Talazoparib Implants for Localized Treatment of BRCA1-deficient Breast Cancer. Theranostics. 2017 Sep 26;7(17):4340-4349. doi: 10.7150/thno.18563. eCollection 2017. PubMed PMID: 29158830; PubMed Central PMCID: PMC5695017. 2: de Bono J, Ramanathan RK, Mina L, Chugh R, Glaspy J, Rafii S, Kaye S, Sachdev J, Heymach J, Smith DC, Henshaw JW, Herriott A, Patterson M, Curtin NJ, Byers LA, Wainberg ZA. Phase I, Dose-Escalation, Two-Part Trial of the PARP Inhibitor Talazoparib in Patients with Advanced Germline BRCA1/2 Mutations and Selected Sporadic Cancers. Cancer Discov. 2017 Jun;7(6):620-629. doi: 10.1158/2159-8290.CD-16-1250. Epub 2017 Feb 27. PubMed PMID: 28242752. 3: Wang B, Chu D, Feng Y, Shen Y, Aoyagi-Scharber M, Post LE. Discovery and Characterization of (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-te trahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (BMN 673, Talazoparib), a Novel, Highly Potent, and Orally Efficacious Poly(ADP-ribose) Polymerase-1/2 Inhibitor, as an Anticancer Agent. J Med Chem. 2016 Jan 14;59(1):335-57. doi: 10.1021/acs.jmedchem.5b01498. Epub 2015 Dec 23. PubMed PMID: 26652717. 4: Herriott A, Tudhope SJ, Junge G, Rodrigues N, Patterson MJ, Woodhouse L, Lunec J, Hunter JE, Mulligan EA, Cole M, Allinson LM, Wallis JP, Marshall S, Wang E, Curtin NJ, Willmore E. PARP1 expression, activity and ex vivo sensitivity to the PARP inhibitor, talazoparib (BMN 673), in chronic lymphocytic leukaemia. Oncotarget. 2015 Dec 22;6(41):43978-91. doi: 10.18632/oncotarget.6287. PubMed PMID: 26539646; PubMed Central PMCID: PMC4791280. 5: Smith MA, Reynolds CP, Kang MH, Kolb EA, Gorlick R, Carol H, Lock RB, Keir ST, Maris JM, Billups CA, Lyalin D, Kurmasheva RT, Houghton PJ. Synergistic activity of PARP inhibition by talazoparib (BMN 673) with temozolomide in pediatric cancer models in the pediatric preclinical testing program. Clin Cancer Res. 2015 Feb 15;21(4):819-32. doi: 10.1158/1078-0432.CCR-14-2572. Epub 2014 Dec 10. Erratum in: Clin Cancer Res. 2017 Feb 15;23 (4):1118-1119. PubMed PMID: 25500058; PubMed Central PMCID: PMC4587665. |
PubChem Compound | 135565082 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume